2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
This compound features a dibenzo[b,f][1,4]oxazepin-11(10H)-one core substituted with a methyl group at position 10 and a 2-methoxybenzamide group at position 2. Its molecular formula is C23H18N2O4 (average mass: 386.40 g/mol). The oxazepine ring incorporates an oxygen atom in the seven-membered heterocycle, distinguishing it from thiazepine analogs that contain sulfur. The methoxy group on the benzamide moiety contributes to electronic and steric properties, influencing receptor binding and solubility .
Properties
IUPAC Name |
2-methoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-24-17-8-4-6-10-20(17)28-19-12-11-14(13-16(19)22(24)26)23-21(25)15-7-3-5-9-18(15)27-2/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVFSMFHPUZYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 312.325 Da. Its structure features a dibenzo[b,f][1,4]oxazepine core modified with methoxy and methyl groups, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antiproliferative Effects : Many derivatives of dibenzo[b,f][1,4]oxazepine have shown significant antiproliferative activity against various cancer cell lines.
- Antioxidant Properties : Some studies have indicated that these compounds can exhibit antioxidative effects, potentially reducing oxidative stress in cells.
- Antimicrobial Activity : Certain derivatives have demonstrated selective antibacterial effects against Gram-positive bacteria.
Antiproliferative Activity
A study focused on related compounds highlighted their antiproliferative activity against several cancer cell lines. The most promising derivatives showed IC50 values ranging from 1.2 to 5.3 µM, indicating strong inhibitory effects on cell proliferation. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10 | HCT 116 | 2.2 |
| Compound 11 | MCF-7 | 1.2 |
| Compound 12 | HEK 293 | 5.3 |
These results suggest that structural modifications can significantly enhance the biological activity of these compounds.
Antioxidant Activity
The antioxidant capability of these compounds was evaluated using various methods, showing significant improvement over standard antioxidants like BHT (Butylated Hydroxytoluene). For example:
- Compound 9 demonstrated a notable reduction in reactive oxygen species (ROS) levels in vitro.
- Compound 10 showed moderate antioxidant activity but was less effective in scavenging ROS compared to established antioxidants.
Antimicrobial Activity
The antibacterial properties were assessed against several strains of bacteria. Notably:
- Compound 8 exhibited strong activity against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM.
- Other derivatives showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of dibenzo[b,f][1,4]oxazepine derivatives, including the compound in focus. The results indicated that specific structural features, such as the presence of methoxy groups, significantly enhanced their ability to inhibit cancer cell growth.
Case Study 2: Antioxidant Mechanism
Another investigation into the antioxidant mechanisms revealed that certain derivatives could reduce intracellular ROS levels effectively. However, the relationship between antioxidant activity and antiproliferative effects was complex and required further exploration to clarify the underlying mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations: Oxazepine vs. Thiazepine
The substitution of oxygen (oxazepine) with sulfur (thiazepine) in the seven-membered ring significantly alters electronic properties and biological activity. For example:
Substituent Modifications on the Benzamide Group
The benzamide substituent is critical for target engagement. Key comparisons include:
a. Electron-Donating vs. Electron-Withdrawing Groups
- 2-Trifluoromethyl group (, C22H15F3N2O3): Introduces strong electron-withdrawing effects, which may increase binding affinity to hydrophobic pockets but reduce solubility .
b. Aromatic vs. Heteroaromatic Substituents
- Phenyl or naphthyl groups (, compounds 8a–8g): Increase molecular rigidity and π-π stacking interactions. For instance, compound 8b (naphthyl substituent) has a higher molecular weight (436.47 g/mol) and logP compared to the target compound .
- Heterocyclic groups (e.g., thiophen-3-yl in 8g ): May enhance selectivity for specific receptors (e.g., dopamine D2 vs. serotonin receptors) .
Data Table: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
